Cas no 885520-31-0 (4-Fluoro-1H-indole-6-carboxylic Acid)

4-Fluoro-1H-indole-6-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-1H-indole-6-carboxylic acid
- 1H-Indole-6-carboxylic acid, 4-fluoro-
- 1H-INDOLE-6-CARBOXYLIC ACID,4-FLUORO
- 4-Fluoro-6-indole carboxylic acid
- 4-Fluoroindole-6-carboxylic acid
- AK102186
- 4-Fluoro-6-indole carboxylic acid
- FCH857356
- 4342AC
- SB15124
- AX8233725
- 4-Fluoro-1H-indole-6-carboxylic acid (ACI)
- MFCD07781705
- AS-62590
- CS-0131053
- SCHEMBL3541516
- DTXSID20470241
- AKOS006286406
- SY128754
- DB-332288
- 885520-31-0
- EN300-317495
- 4-fluoro-1H-indole-6-carboxylicAcid
- 4-Fluoro-1H-indole-6-carboxylic Acid
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- MDL: MFCD07781705
- Inchi: 1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
- InChI Key: AZRLJGFDKLHDFM-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(C=CN2)=C(F)C=1)O
Computed Properties
- Exact Mass: 179.03825660g/mol
- Monoisotopic Mass: 179.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1
- XLogP3: 1.7
Experimental Properties
- Density: 1.510±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 215-217 ºC (methanol )
- Boiling Point: 418.6±25.0 °C at 760 mmHg
- Flash Point: 206.9±23.2 °C
- Solubility: Very slightly soluble (0.54 g/l) (25 º C),
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-Fluoro-1H-indole-6-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Fluoro-1H-indole-6-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317495-0.1g |
4-fluoro-1H-indole-6-carboxylic acid |
885520-31-0 | 95.0% | 0.1g |
$238.0 | 2025-03-19 | |
abcr | AB538968-1g |
4-Fluoro-1H-indole-6-carboxylic acid; . |
885520-31-0 | 1g |
€354.60 | 2025-03-19 | ||
Fluorochem | 227263-1g |
4-Fluoro-1H-indole-6-carboxylic acid |
885520-31-0 | 95% | 1g |
£318.00 | 2022-02-28 | |
Enamine | EN300-317495-10.0g |
4-fluoro-1H-indole-6-carboxylic acid |
885520-31-0 | 95.0% | 10.0g |
$2946.0 | 2025-03-19 | |
Apollo Scientific | PC535068-100mg |
4-Fluoro-1H-indole-6-carboxylic acid |
885520-31-0 | 95% | 100mg |
£51.00 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF051-200mg |
4-Fluoro-1H-indole-6-carboxylic Acid |
885520-31-0 | 95% | 200mg |
961.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF051-100mg |
4-Fluoro-1H-indole-6-carboxylic Acid |
885520-31-0 | 95% | 100mg |
771CNY | 2021-05-08 | |
Fluorochem | 227263-250mg |
4-Fluoro-1H-indole-6-carboxylic acid |
885520-31-0 | 95% | 250mg |
£133.00 | 2022-02-28 | |
Chemenu | CM132869-5g |
4-fluoro-1H-indole-6-carboxylic acid |
885520-31-0 | 95% | 5g |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2308-10G |
4-fluoro-1H-indole-6-carboxylic acid |
885520-31-0 | 95% | 10g |
¥ 8,679.00 | 2023-04-13 |
4-Fluoro-1H-indole-6-carboxylic Acid Production Method
Synthetic Circuit 1
4-Fluoro-1H-indole-6-carboxylic Acid Raw materials
4-Fluoro-1H-indole-6-carboxylic Acid Preparation Products
4-Fluoro-1H-indole-6-carboxylic Acid Related Literature
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Additional information on 4-Fluoro-1H-indole-6-carboxylic Acid
Introduction to 4-Fluoro-1H-indole-6-carboxylic Acid (CAS No. 885520-31-0)
4-Fluoro-1H-indole-6-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 885520-31-0, is a fluorinated indole derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for drug discovery and development. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 6-position introduces unique electronic and steric properties, which can modulate the pharmacokinetic and pharmacodynamic profiles of derivatives derived from this core structure.
Thefluorine atom in 4-Fluoro-1H-indole-6-carboxylic Acid plays a crucial role in enhancing the metabolic stability and binding affinity of drug candidates. Fluorine substitution is a well-established strategy in medicinal chemistry to improve pharmacological properties, including bioavailability, lipophilicity, and resistance to enzymatic degradation. In particular, C-F bonds are known for their strong electronegativity, which can influence the electronic distribution within the molecule and thereby affect its interactions with biological targets. This characteristic has been leveraged in the design of numerous therapeutic agents across different therapeutic areas.
Theindole core is another key feature of this compound, as indole derivatives are widely recognized for their biological significance. Indole is a fundamental structural motif found in many natural products and bioactive compounds, including neurotransmitters such as serotonin and melatonin. Furthermore, indole-based molecules have been extensively studied for their potential in treating various diseases, such as cancer, infectious diseases, and neurological disorders. The carboxylic acid group at the 6-position provides a site for further functionalization, allowing chemists to tailor the properties of derivatives for specific applications.
In recent years, 4-Fluoro-1H-indole-6-carboxylic Acid has emerged as a promising intermediate in the synthesis of novel pharmaceuticals. Researchers have explored its utility in generating libraries of compounds for high-throughput screening (HTS) programs aimed at identifying new drug candidates. The combination of fluorine and carboxylic acid functionalities makes this molecule an attractive building block for designing molecules with enhanced binding affinity and selectivity. For instance, fluorinated indole derivatives have shown promise in inhibiting enzymes involved in cancer pathways, such as tyrosine kinases and proteases.
One of the most compelling aspects of 4-Fluoro-1H-indole-6-carboxylic Acid is its versatility in medicinal chemistry applications. The presence of bothfluorine andcarboxylic acid groups allows for diverse synthetic pathways, enabling the construction of complex molecular architectures with tailored biological activities. For example, researchers have utilized this compound to develop inhibitors targeting bacterial enzymes that are essential for pathogenicity. By incorporating fluorine atoms into these derivatives, scientists have been able to improve their resistance to degradation by bacterial enzymes, thereby enhancing their efficacy as antimicrobial agents.
Theindole scaffold has also been explored in the context of central nervous system (CNS) drugs. Fluorinated indole derivatives have demonstrated potential in modulating neurotransmitter systems relevant to neurological disorders such as depression, anxiety, and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier efficiently has been attributed to their optimized lipophilicity profile, which is often influenced by fluorine substitution. Furthermore, the carboxylic acid group can be further modified to introduce additional functionalities that enhance receptor binding or metabolic stability.
In addition to its pharmaceutical applications, 4-Fluoro-1H-indole-6-carboxylic Acid has found utility in materials science and agrochemical research. Fluorinated indoles are known for their unique electronic properties, which make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). The incorporation of fluorine atoms can improve charge transport properties and thermal stability in these materials. Similarly, fluorinated indole derivatives have been investigated as potential pesticides due to their ability to interact with biological targets in pests while maintaining low toxicity to non-target organisms.
The synthesis of 4-Fluoro-1H-indole-6-carboxylic Acid typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction or halogenation reactions to introduce the fluorine atom at the 4-position. The introduction of the carboxylic acid group at the 6-position can be achieved through oxidation or carboxylation reactions depending on the starting materials available. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to construct more complex derivatives efficiently.
TheCAS No. 885520-31-0 serves as a unique identifier for this compound within scientific literature and regulatory databases. This standardized numbering system ensures that researchers worldwide can accurately reference and retrieve information about 4-Fluoro-1H-indole-6-carboxylic Acid, facilitating collaboration and knowledge sharing across academic institutions and pharmaceutical companies. The compound's entry in databases such as PubChem and ChemSpider provides access to experimental data on its physical properties, spectral data, and references to relevant publications.
In conclusion,4-Fluoro-1H-indole-6-carboxylic Acid (CAS No. 885520-31-0) is a versatile fluorinated indole derivative with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. The combination offluorine,indole,andcarboxylic acid functionalities offers numerous opportunities for chemical modification and functionalization, enabling researchers to design molecules with optimized pharmacological properties.
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